molecular formula C17H15BrN2O2S2 B2696305 4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-69-7

4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Cat. No. B2696305
M. Wt: 423.34
InChI Key: MUGYBDSOGQYKQO-UHFFFAOYSA-N
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Description

“4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” is a derivative of N-(thiazol-2-yl)benzenesulfonamides . It combines thiazole and sulfonamide, groups with known antibacterial activity . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .


Synthesis Analysis

The synthesis of “4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” involves the combination of thiazole and sulfonamide . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of “4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” was confirmed by spectroanalytical data . The 1H NMR and 13C NMR data provided in the research paper can be used to further analyze the molecular structure.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research into benzenesulfonamide derivatives has led to the synthesis of compounds with potential therapeutic applications. For instance, the synthesis of novel zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed promising properties for photodynamic therapy, particularly in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020). Similarly, the synthesis of cinchonidinium salts containing sulfonamide functionalities demonstrated catalytic activity in asymmetric alkylation reactions, highlighting their potential in enantioselective synthesis (Itsuno, Yamamoto, & Takata, 2014).

Applications in Photodynamic Therapy

Benzenesulfonamide derivatives have shown potential in photodynamic therapy (PDT). The synthesized zinc(II) phthalocyanine derivatives, for example, exhibited significant properties as photosensitizers for PDT in cancer treatment, highlighting their application in medical research aimed at developing new cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition Studies for Therapeutic Targets

Compounds containing the benzenesulfonamide moiety have been evaluated for their inhibitory effects on various enzymes, demonstrating their potential as therapeutic agents. For instance, studies on the inhibition of kynurenine 3-hydroxylase by N-(4-phenylthiazol-2-yl)benzenesulfonamides have yielded compounds with high-affinity inhibition, offering insights into the treatment of diseases related to the kynurenine pathway (Röver et al., 1997).

Antibacterial and Antifungal Applications

The antimicrobial properties of benzenesulfonamide derivatives have been explored, with compounds showing moderate to significant activity against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Chohan & Shad, 2011).

Chemical Properties and Synthetic Applications

The chemical properties of benzenesulfonamides have been extensively studied, showing their utility in a wide range of synthetic applications. For example, metalated sulfonamides have been highlighted for their potential in heterocyclic synthesis, demonstrating the versatility of benzenesulfonamide derivatives in organic synthesis (Familoni, 2002).

properties

IUPAC Name

4-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S2/c18-14-6-8-16(9-7-14)24(21,22)19-11-10-15-12-23-17(20-15)13-4-2-1-3-5-13/h1-9,12,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGYBDSOGQYKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

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